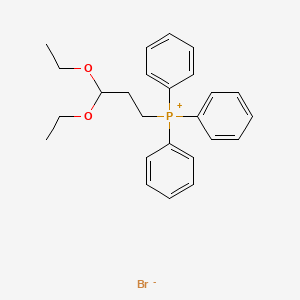
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt It is characterized by the presence of a triphenylphosphonium group attached to a 3,3-diethoxypropyl chain, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxypropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3,3-diethoxypropyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphonium group can participate in redox reactions.
Cyclization Reactions: The compound can be used in cyclization reactions to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while oxidation reactions can produce phosphine oxides.
科学的研究の応用
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Organic Synthesis: Used as a reagent in various organic transformations.
Materials Science: Employed in the synthesis of functionalized materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
作用機序
The mechanism of action of (3,3-Diethoxypropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This group can participate in various chemical reactions, including nucleophilic substitution and redox processes. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies.
類似化合物との比較
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a bromopropyl chain instead of a diethoxypropyl chain.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl chain, offering different reactivity and applications.
(3-(Dimethylamino)propyl)triphenylphosphonium bromide: Features a dimethylaminopropyl chain, used in different chemical contexts.
Uniqueness
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide is unique due to its diethoxypropyl chain, which imparts specific chemical properties and reactivity. This makes it suitable for particular applications in organic synthesis and materials science that similar compounds may not be as effective for.
特性
CAS番号 |
84572-99-6 |
|---|---|
分子式 |
C25H30BrO2P |
分子量 |
473.4 g/mol |
IUPAC名 |
3,3-diethoxypropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H30O2P.BrH/c1-3-26-25(27-4-2)20-21-28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;/h5-19,25H,3-4,20-21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XGCXXHYGQUDDMG-UHFFFAOYSA-M |
正規SMILES |
CCOC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



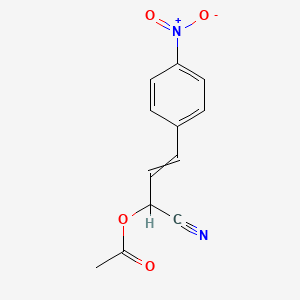

![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)

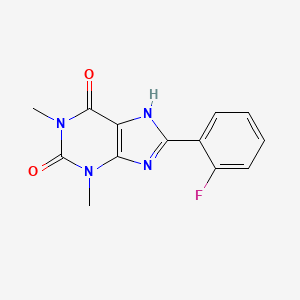
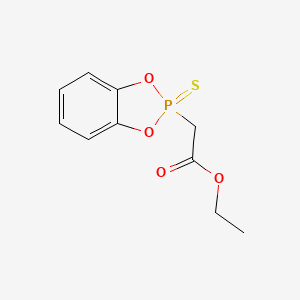
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
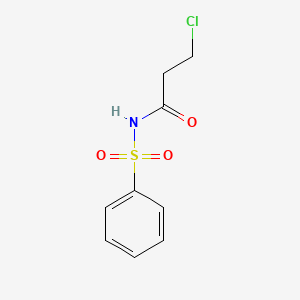

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)

